9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused triazolo and pyrimidine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an enaminonitrile, followed by a cyclization reaction with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and yielding the target compound efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo ring.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structure, which confers high potency and selectivity as a CDK2 inhibitor, making it a valuable compound in cancer research.
Properties
Molecular Formula |
C22H22N4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
13-ethyl-4-(2-phenylcyclopropyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H22N4S/c1-2-13-8-9-15-18(10-13)27-22-19(15)21-24-20(25-26(21)12-23-22)17-11-16(17)14-6-4-3-5-7-14/h3-7,12-13,16-17H,2,8-11H2,1H3 |
InChI Key |
HROCJKXDDUZIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5CC5C6=CC=CC=C6 |
Origin of Product |
United States |
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